molecular formula C19H19BrN2O4 B4759936 methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate

methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate

Cat. No.: B4759936
M. Wt: 419.3 g/mol
InChI Key: ZPKZGWWEOKNQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. BMB belongs to the class of benzamides and has been found to exhibit various biological and pharmacological activities. In

Mechanism of Action

The mechanism of action of methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate varies depending on the biological activity being studied. In the case of anticancer activity, this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In the case of antiviral activity, this compound inhibits the replication of HIV by binding to the active site of the viral protease enzyme. In the case of anti-inflammatory activity, this compound inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In animal models, this compound has been found to reduce tumor growth and improve survival rates. This compound has also been found to reduce viral load and improve immune function in animal models of HIV infection. Additionally, this compound has been found to reduce inflammation and improve tissue damage in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its high potency and specificity. This compound has been found to exhibit activity at low concentrations, making it suitable for use in in vitro and in vivo experiments. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate. One direction is to further explore its potential as an anticancer agent. This compound has shown promise in inhibiting the growth of various types of cancer cells, and further studies could lead to the development of new cancer therapies. Another direction is to explore its potential as an antiviral agent. This compound has shown activity against HIV, and further studies could lead to the development of new treatments for viral infections. Additionally, further studies could explore the potential of this compound as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases.

Scientific Research Applications

Methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential as an antiviral agent. It has been found to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the viral protease enzyme. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

Properties

IUPAC Name

methyl 3-[(2-bromobenzoyl)amino]-4-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-25-19(24)13-6-7-17(22-8-10-26-11-9-22)16(12-13)21-18(23)14-4-2-3-5-15(14)20/h2-7,12H,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKZGWWEOKNQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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